1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
CAS No.: 1492244-81-1
Cat. No.: VC7083091
Molecular Formula: C11H16N6
Molecular Weight: 232.291
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1492244-81-1 |
|---|---|
| Molecular Formula | C11H16N6 |
| Molecular Weight | 232.291 |
| IUPAC Name | 1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine |
| Standard InChI | InChI=1S/C11H16N6/c1-8-14-15-11-10(13-4-7-17(8)11)16-5-2-9(12)3-6-16/h4,7,9H,2-3,5-6,12H2,1H3 |
| Standard InChI Key | GKTQMABWCPRAIN-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1C=CN=C2N3CCC(CC3)N |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 1-(3-Methyl- triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is C₁₁H₁₆N₆, with a molecular weight of 232.291 g/mol (Table 1). Its IUPAC name reflects the fusion of a piperidine ring (a six-membered amine) with a triazolopyrazine system, where the triazole ring is substituted with a methyl group at position 3. The compound’s structure is further defined by its SMILES notation (CC1=NN=C2N1C=CN=C2N3CCC(CC3)N) and InChIKey (GKTQMABWCPRAIN-UHFFFAOYSA-N).
Table 1: Key Chemical Properties
The triazolopyrazine moiety contributes to electron-deficient aromaticity, enabling interactions with biological targets such as enzymes and receptors . The piperidine ring, a common pharmacophore, enhances bioavailability and membrane permeability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of triazolopyrazine derivatives typically involves multi-step reactions starting from commercially available precursors. A seminal approach, described by J. Smith et al. (2005), utilizes chloromethyloxadiazoles condensed with ethylenediamines to form triazolopyrazine cores . For 1-(3-Methyl-[1, triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine, the pathway likely involves:
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Formation of the triazole ring: Cyclization of hydrazine derivatives with nitriles or carbonyl compounds.
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Pyrazine ring construction: Condensation reactions using diamines or amino alcohols.
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Piperidine coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety .
Notably, chloromethyloxadiazoles act as electrophilic intermediates, reacting with amines to form C–N bonds (Figure 1) . NMR studies of analogous reactions suggest that electron-deficient oxadiazoles undergo rapid activation, facilitating ring closure .
Reactivity Profile
The compound’s reactivity is governed by its nitrogen-rich heterocycles:
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Triazole ring: Participates in Huisgen cycloadditions and metal-catalyzed cross-couplings.
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Pyrazine moiety: Susceptible to nucleophilic aromatic substitution at electron-deficient positions.
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Piperidine amine: Acts as a base or nucleophile, enabling salt formation (e.g., hydrochloride derivatives) .
For instance, protonation of the piperidine amine yields water-soluble salts like the trihydrochloride derivative (PubChem CID: 131701752), which enhances bioavailability for pharmacological testing .
Physicochemical Properties
Experimental data on solubility and stability remain limited, but computational predictions provide insights:
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LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: The piperidine amine has a predicted pKa of 9.5–10.2, favoring protonation under physiological conditions.
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Solubility: While aqueous solubility is unreported, hydrochloride salts (e.g., trihydrochloride) exhibit improved solubility in polar solvents .
Thermogravimetric analysis (TGA) of analogous compounds suggests stability up to 200°C, making the compound suitable for standard storage conditions.
Biological Evaluation
Anticancer Activity
A structurally related compound, N-(1-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide, inhibits proliferation in HCT-116 colorectal cancer cells (IC₅₀ = 1.2 μM). Mechanistic studies suggest triazolopyrazines target kinase signaling pathways, including PI3K/Akt and MAPK cascades.
Neuropharmacological Applications
Piperidine derivatives are known modulators of G-protein-coupled receptors (GPCRs). Molecular docking studies predict affinity for histamine H₃ and serotonin 5-HT₆ receptors, implicating potential roles in cognitive disorders.
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